molecular formula C11H13FN4O5 B8070869 N(alpha)-(2 4-Dinitro-5-fluorophenyl)-

N(alpha)-(2 4-Dinitro-5-fluorophenyl)-

Cat. No.: B8070869
M. Wt: 300.24 g/mol
InChI Key: ZTFFRKNPAXXEBL-UHFFFAOYSA-N
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Description

N(alpha)-(2 4-Dinitro-5-fluorophenyl)- is a useful research compound. Its molecular formula is C11H13FN4O5 and its molecular weight is 300.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N(alpha)-(2 4-Dinitro-5-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N(alpha)-(2 4-Dinitro-5-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Structure Analysis : The compound has been used in the determination of protein structure on a micro scale, particularly through its reaction with various amino acids and proteins. This allows for the preparation of derivatives and their separation on thin-layer chromatograms, facilitating the study of protein structure (Ratney, Godshalk, Joice, & James, 1967).

  • Chiral Nitronyl Nitroxides Synthesis : The compound has been involved in the synthesis of optically active and racemic alpha-nitronyl nitroxides (alpha-NNs). This process includes the synthesis of a dissymmetric vic-dinitro compound, enantiomeric resolution, and subsequent steps leading to the creation of alpha-NNs, useful in magnetic property studies (Shimono et al., 2004).

  • Photoaffinity Labeling of Proteins : 2,4-Dinitro-5-fluorophenylazide, a derivative, has been prepared for photoaffinity labeling of amine groups in proteins. Its ability to react under mild conditions and modify free amine groups, even in active enzymes, makes it suitable for studying protein interactions (Wilson, Miyata, Erecínska, & Vanderkooi, 1975).

  • Electrochemical Applications : In the field of electrochemistry, derivatives of this compound have been used. For example, a study describes the development of a biosensor based on a modified electrode for the determination of substances like glutathione, showcasing its potential in electrochemical sensing technologies (Karimi-Maleh et al., 2014).

  • Fluorescence Probe Development : The compound has been used in the creation of fluorescence-enhanced probes for the detection of hydrogen sulfide. These probes have shown significant enhancements in fluorescence in response to H2S, indicating their potential in quantitative detection applications (Ma, Zhang, & Qu, 2019).

Properties

IUPAC Name

2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFFRKNPAXXEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.